molecular formula C18H17ClN2O B2861768 3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 1023878-39-8

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2861768
CAS No.: 1023878-39-8
M. Wt: 312.8
InChI Key: FYWOMGDKFLXMPU-UHFFFAOYSA-N
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Description

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one is a cyclohexenone derivative featuring a phenyl group at position 5 and a substituted aniline moiety at position 2. The 2-amino-4-chlorophenyl substituent introduces both electron-donating (NH₂) and electron-withdrawing (Cl) groups, creating a unique electronic profile.

Properties

IUPAC Name

3-(2-amino-4-chloroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-14-6-7-18(17(20)10-14)21-15-8-13(9-16(22)11-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWOMGDKFLXMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the amino and chloro substituents. The phenyl group is then added through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Compound A : 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one ()
  • Key Differences: Aniline Substituent: Replaces the 2-amino-4-chlorophenyl group with a 5-chloro-2-hydroxyphenyl group. Phenyl Group: Position 5 has a 4-chlorophenyl instead of an unsubstituted phenyl.
  • Implications: The hydroxyl group (vs. amino) reduces basicity but enhances hydrogen-bond acceptor capacity. The 4-chlorophenyl group increases hydrophobicity compared to the phenyl group in the target compound.
Compound B : 3-Amino-5-methylcyclohex-2-en-1-one ()
  • Key Differences :
    • Simplified Structure : Lacks both the substituted aniline and phenyl groups; instead, a methyl group is present at position 3.
  • Implications :
    • Reduced steric bulk and electronic complexity.
    • Lower molecular weight (125.17 g/mol vs. target compound’s ~313.8 g/mol) may improve solubility but diminish target specificity.
Compound C : 3-[(2-Chloro-6-fluorobenzyl)thio]-5-phenylcyclohex-2-en-1-one ()
  • Key Differences :
    • Functional Group : Substitutes the aniline with a benzylthio group containing Cl and F.
  • Fluorine’s electronegativity may enhance metabolic stability compared to the target compound’s amino group.
Compound D : 5-Methyl-3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one ()
  • Key Differences: Aniline Substituent: Features a 4-(trifluoromethyl) group instead of 2-amino-4-chloro.
  • Implications :
    • The CF₃ group is strongly electron-withdrawing, increasing acidity of the aniline NH and altering π-π stacking interactions.
Compound E : 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one ()
  • Key Differences: Substituent Position: The amino group is at position 3 (vs. 2 in the target compound), creating a meta-chloro, para-amino arrangement.
  • Implications :
    • Altered hydrogen-bonding geometry and dipole moments due to positional isomerism.

Structural and Physicochemical Properties

Table 1: Comparative Structural and Physicochemical Data

Compound Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~313.8 2-Amino-4-Cl-C₆H₃, C₆H₅ Balanced H-bond donor/acceptor; moderate logP
Compound A (Ev4) ~348.2 5-Cl-2-OH-C₆H₃, 4-Cl-C₆H₄ Enhanced hydrophobicity; phenolic OH
Compound B (Ev6) 125.17 5-CH₃, 3-NH₂ Low molecular weight; high solubility
Compound C (Ev9) ~346.8 2-Cl-6-F-C₆H₃CH₂S, C₆H₅ Thioether linkage; fluorinated aromatic
Compound D (Ev10) 269.26 4-CF₃-C₆H₄NH, 5-CH₃ Strong electron-withdrawing CF₃ group
Compound E (Ev12) 250.72 3-NH₂-5-Cl-C₆H₃, 5-CH₃ Meta-substitution; compact structure

Biological Activity

3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one, also known by its CAS number 1023878-39-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by various studies and data.

The molecular formula of this compound is C18H17ClN2O, with a molar mass of 312.79 g/mol. The compound features a cyclohexenone structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H17ClN2O
Molar Mass312.79 g/mol
CAS Number1023878-39-8

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds related to the structure of this compound. For instance, derivatives with similar moieties have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with vital cellular processes.

Enzyme Inhibition

The compound has been implicated in enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. In related studies, compounds bearing similar functional groups exhibited strong inhibitory effects on AChE, which is crucial for treating Alzheimer's disease . Urease inhibitors are also gaining attention for their potential in treating infections caused by urease-producing bacteria.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial efficacy. Compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, indicating strong potential for further development as antibacterial agents .
  • Cytotoxicity in Melanoma : In a study focusing on melanoma treatment, a derivative compound exhibited a selective cytotoxic effect on melanoma cells compared to normal cells, highlighting the potential therapeutic applications of structurally related compounds .

Q & A

Q. What are the key structural features of 3-((2-Amino-4-chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one, and how do they influence its reactivity?

The compound features:

  • A cyclohexenone core (a conjugated enone system) that enables keto-enol tautomerism and electrophilic reactivity.
  • A 2-amino-4-chlorophenyl group attached via an amine linkage, introducing hydrogen-bonding potential and steric effects.
  • A phenyl substituent at the 5-position, contributing to hydrophobic interactions and π-π stacking.

Q. Methodological Insight :

  • Use NMR spectroscopy (1H/13C) and X-ray crystallography (if crystalline) to confirm regiochemistry and substituent orientation. The cyclohexenone ring’s planarity and substituent positions can be validated via NOESY correlations or crystallographic data .
  • Density Functional Theory (DFT) calculations can predict electronic effects of the chloro and amino groups on reactivity .

Q. What synthetic routes are recommended for preparing this compound, and what are common pitfalls?

A plausible multi-step synthesis involves:

Cyclohexenone precursor preparation : Condensation of a diketone with a substituted aniline under acidic conditions.

Functionalization : Chlorination at the 4-position of the phenyl ring using Cl2/FeCl3 or NCS.

Amine protection/deprotection : Use Boc or acetyl groups to prevent undesired side reactions during coupling steps .

Q. Key Pitfalls :

  • Regioselectivity issues : Competing reactions at the enone system (e.g., Michael additions) may require temperature control (−20°C to 0°C) and inert atmospheres.
  • Purification challenges : Use column chromatography (silica gel, hexane/EtOAc gradient) or HPLC to separate diastereomers/byproducts .

Q. How can researchers screen this compound for preliminary biological activity?

In vitro assays :

  • Kinase inhibition : Test against a panel of kinases (e.g., EGFR, CDK2) using fluorescence polarization assays.
  • Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Q. Data Interpretation :

  • Compare activity to structurally similar compounds (e.g., ’s trifluoromethyl analog) to assess substituent effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

Case Example : If experimental NMR shows unexpected splitting for the cyclohexenone protons, but DFT predicts a planar structure:

Variable Temperature NMR : Assess conformational flexibility (e.g., ring puckering) by acquiring spectra at 25°C and 60°C.

Solvent Effects : Polar solvents may stabilize specific tautomers; compare DMSO-d6 vs. CDCl3 spectra.

Dynamic HPLC : Detect enantiomers if chirality arises from hindered rotation .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiopurity?

Methodology :

  • Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during key cyclization steps.
  • Process intensification : Employ flow chemistry for precise control of reaction time/temperature, reducing byproducts .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers design experiments to probe enzyme-substrate interactions?

Approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., cyclooxygenase). Validate with site-directed mutagenesis of key residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence quenching : Monitor tryptophan residues in enzymes upon compound binding .

Q. How do stability studies inform storage and handling protocols for this compound?

Stability Challenges :

  • Hydrolytic degradation : The enone system is prone to hydrolysis under acidic/basic conditions.
  • Photodegradation : UV exposure may cleave the C-Cl bond.

Q. Protocol Design :

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH, H2O2, and UV light (ICH Q1A). Monitor via LC-MS.
  • Storage recommendations : Use amber vials under argon at −20°C, with desiccants to prevent moisture uptake .

Q. What analytical methods resolve discrepancies in biological activity between batches?

Root-Cause Analysis :

Purity assessment : Compare HPLC chromatograms (≥95% purity threshold).

Polymorph screening : Use XRD or DSC to detect crystalline vs. amorphous forms.

Trace metal analysis : ICP-MS to rule out catalyst residues (e.g., Pd from coupling reactions) .

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